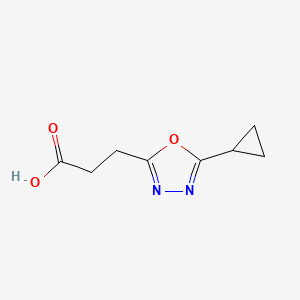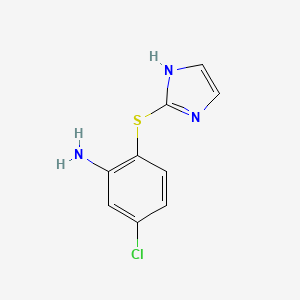
3-(4-Hydroxyphenyl)-2-sulfanylpropenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)-2-sulfanylpropenoic acid is an organic compound that features a hydroxyphenyl group attached to a sulfanylpropenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2-sulfanylpropenoic acid typically involves the reaction of 4-hydroxybenzaldehyde with thioglycolic acid under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxyphenyl)-2-sulfanylpropenoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
3-(4-Hydroxyphenyl)-2-sulfanylpropenoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research has indicated its potential use in developing anticancer and antioxidant agents.
Industry: It can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism by which 3-(4-Hydroxyphenyl)-2-sulfanylpropenoic acid exerts its effects involves interactions with various molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In the context of antimicrobial activity, the compound may disrupt microbial cell membranes or interfere with essential enzymatic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but lacks the sulfanyl group.
4-Hydroxyphenylpyruvic acid: Contains a pyruvic acid moiety instead of the propenoic acid backbone.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features an isoxazole ring instead of the sulfanyl group.
Uniqueness
3-(4-Hydroxyphenyl)-2-sulfanylpropenoic acid is unique due to the presence of both a hydroxyphenyl group and a sulfanylpropenoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H8O3S |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
(Z)-3-(4-hydroxyphenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O3S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,10,13H,(H,11,12)/b8-5- |
Clé InChI |
FZQDISDUXJNJPY-YVMONPNESA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C(/C(=O)O)\S)O |
SMILES canonique |
C1=CC(=CC=C1C=C(C(=O)O)S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-decyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121662.png)

![6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B12121674.png)
![(2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12121678.png)
![Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxyla te](/img/structure/B12121680.png)




![1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12121714.png)
![6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121723.png)
![Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate](/img/structure/B12121724.png)

![[(E)-4-methylpentan-2-ylideneamino]thiourea](/img/structure/B12121728.png)
